An In-Depth Technical Guide to Methylenediformamide (N,N'-Methylenebis(formamide))
An In-Depth Technical Guide to Methylenediformamide (N,N'-Methylenebis(formamide))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenediformamide, systematically known as N,N'-Methylenebis(formamide), is a unique bifunctional organic compound that holds significant interest in various scientific and industrial sectors, including polymer chemistry and potentially as a specialized reagent in pharmaceutical and organic synthesis. Its structure, featuring two formamide groups linked by a methylene bridge, imparts distinct chemical properties that enable its use as a crosslinking agent and a precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Methylenediformamide, with a focus on providing actionable insights for research and development professionals.
Chemical Structure and Core Properties
The fundamental identity of Methylenediformamide lies in its molecular architecture. It consists of a central methylene group (-CH₂-) covalently bonded to the nitrogen atoms of two separate formamide (-NHCHO) moieties.
Molecular Representation
The chemical structure of N,N'-Methylenebis(formamide) can be represented as follows:
Caption: Chemical structure of N,N'-Methylenebis(formamide).
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-Methylenebis(formamide) is presented in the table below. These properties are crucial for designing experimental protocols, particularly for its use as a reagent or solvent.
| Property | Value | Source |
| IUPAC Name | N-(formamidomethyl)formamide | PubChem[1] |
| Synonyms | Methylenediformamide, Methylenebisformamide | NIST[2] |
| CAS Number | 6921-98-8 | NIST[2] |
| Molecular Formula | C₃H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 102.09 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | 312.89 K (39.74 °C) (predicted) | Cheméo[3] |
| Boiling Point | 465.70 K (192.55 °C) (predicted) | Cheméo[3] |
| Water Solubility | Soluble | Cheméo[3] |
| SMILES | C(NC=O)NC=O | PubChem[1] |
| InChI | InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7) | PubChem[1] |
Synthesis of N,N'-Methylenebis(formamide)
The primary route for the synthesis of N,N'-Methylenebis(formamide) involves the condensation reaction between formamide and formaldehyde. This reaction is analogous to the synthesis of other N,N'-methylenebis(amides), such as N,N'-methylenebis(acrylamide).[4]
Reaction Mechanism
The synthesis proceeds via the acid-catalyzed reaction of two equivalents of formamide with one equivalent of formaldehyde. The mechanism involves the initial protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the nitrogen atom of formamide. This is followed by the formation of a hydroxymethylformamide intermediate, which then reacts with a second molecule of formamide to yield the final product, N,N'-Methylenebis(formamide), after dehydration.
Caption: General workflow for the synthesis of N,N'-Methylenebis(formamide).
Exemplary Experimental Protocol
Caution: This is a generalized protocol and requires optimization and adherence to all safety precautions.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with two molar equivalents of formamide and an appropriate solvent (e.g., water or a suitable organic solvent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the stirred solution.
-
Formaldehyde Addition: Gradually add one molar equivalent of formaldehyde (as a 37% aqueous solution, for example) to the reaction mixture while maintaining a controlled temperature.
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Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent to obtain pure N,N'-Methylenebis(formamide).
Applications in Research and Development
The bifunctional nature of N,N'-Methylenebis(formamide) makes it a valuable molecule in several areas of research and development, primarily as a crosslinking agent.
Polymer Chemistry
Similar to N,N'-methylenebis(acrylamide), N,N'-Methylenebis(formamide) can act as a crosslinking agent in polymerization reactions.[4] When copolymerized with suitable monomers, it can form a three-dimensional polymer network. The properties of the resulting polymer, such as its mechanical strength, swelling behavior, and thermal stability, can be tailored by varying the concentration of the crosslinker. This makes it a potential candidate for the development of novel hydrogels, resins, and other polymeric materials for various applications, including in drug delivery systems and biomaterials.
Organic and Medicinal Chemistry
The reactive N-H protons and the amide functionalities in N,N'-Methylenebis(formamide) make it a potential building block in organic synthesis. It can be envisioned as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific applications in drug development are not extensively documented, its structural motif could be incorporated into novel pharmaceutical scaffolds. Further research is needed to explore its full potential as a synthon in medicinal chemistry.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of N,N'-Methylenebis(formamide).
Infrared (IR) Spectroscopy
The IR spectrum of N,N'-Methylenebis(formamide) is expected to show characteristic absorption bands for the N-H, C=O, and C-N functional groups. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[6] Key expected vibrational frequencies include:
-
N-H stretching: around 3300 cm⁻¹
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C=O stretching (Amide I): around 1650-1680 cm⁻¹
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N-H bending (Amide II): around 1550 cm⁻¹
-
C-N stretching: around 1400 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of N,N'-Methylenebis(formamide).
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¹H NMR: The proton NMR spectrum is expected to show signals for the formyl protons (CHO), the methylene protons (-CH₂-), and the N-H protons. The chemical shifts and coupling patterns of these signals would provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (C=O) and the methylene carbon (-CH₂-).
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N,N'-Methylenebis(formamide). The following information is based on data for similar compounds and general laboratory safety guidelines.
Hazard Identification
Based on GHS classifications for related compounds, N,N'-Methylenebis(formamide) may cause skin and eye irritation.[9] It is crucial to handle this compound with appropriate personal protective equipment.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
Disposal
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N,N'-Methylenebis(formamide), or Methylenediformamide, is a compound with significant potential, particularly as a crosslinking agent in polymer science and as a building block in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and safety considerations to aid researchers and professionals in its effective and safe utilization. Further exploration of its applications, especially in the context of drug development and advanced materials, is warranted to fully harness the capabilities of this versatile molecule.
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PubChem. (n.d.). Formamide, N,N'-methylenebis-. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE. Retrieved from [Link]
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SpectraBase. (n.d.). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- - Optional[13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-. Retrieved from [Link]
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A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (2015). ResearchGate. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE. Retrieved from [Link]
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(PDF) Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - ResearchGate. (2023, December). Retrieved from [Link]
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